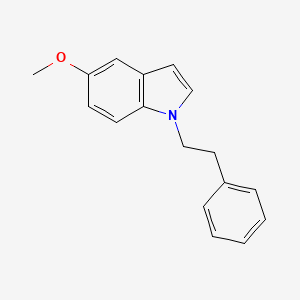

5-Methoxy-1-phenethylindole

Description

5-Methoxy-1-phenethylindole is a synthetic indole derivative characterized by a methoxy group at the 5-position of the indole ring and a phenethyl substituent at the 1-position.

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

5-methoxy-1-(2-phenylethyl)indole |

InChI |

InChI=1S/C17H17NO/c1-19-16-7-8-17-15(13-16)10-12-18(17)11-9-14-5-3-2-4-6-14/h2-8,10,12-13H,9,11H2,1H3 |

InChI Key |

YEPGNAICTRAQTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 5-Methoxy-1-phenethylindole with structurally related indole derivatives, focusing on substituents, molecular weight, and pharmacological targets.

Key Research Findings

- Dimeric Indoles : Compounds like those in demonstrate crystallographic stability (mean C–C bond length = 0.003 Å) and are pivotal in developing analytical methods for melatonin quantification .

- Phenethyl-Substituted Derivatives : The phenethyl group in this compound analogs enhances receptor binding duration compared to shorter-chain derivatives (e.g., 5-MeO-T) .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5-Methoxy-1-phenethylindole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or substitution reactions on indole precursors. For example, 5-methoxyindole derivatives can be functionalized via phenethylation under acidic or catalytic conditions. Key variables include temperature (e.g., reflux in anhydrous solvents), stoichiometry of reagents (e.g., phenethyl bromide), and purification via column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) . Purity is validated using HPLC or TLC, with yields reported between 40-70% depending on substituent steric effects.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires crystals grown via slow evaporation (e.g., in methanol/chloroform). SHELX programs (e.g., SHELXL for refinement) are widely used for solving small-molecule structures, leveraging least-squares minimization and electron density maps to resolve atomic positions. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns. Methoxy protons resonate at ~δ 3.8–4.0 ppm, while indolic NH appears at δ 8–10 ppm (DMSO-d).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm.

- IR : Stretching vibrations for methoxy (~2850 cm) and indole NH (~3400 cm) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies in receptor binding or toxicity data (e.g., LD variations) require rigorous meta-analysis. Cross-validate assays (e.g., in vitro vs. in vivo models) and control for batch-to-batch compound purity. For example, rodent studies showing subcutaneous LD at 400 mg/kg may conflict with cell-based assays; dose-normalization and pharmacokinetic profiling (e.g., plasma protein binding) clarify discrepancies .

Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?

- Methodological Answer : Use directing groups (e.g., Boc protection on indole NH) to enhance phenethylation at the 1-position. Catalytic systems like BF-etherate improve electrophilic substitution. Monitor reaction progress via inline FTIR to detect intermediates. Post-synthetic purification via recrystallization (e.g., ethyl acetate/hexane) removes residual regioisomers .

Q. How do substituent effects (e.g., methoxy position) influence the compound’s receptor binding affinity?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations identifies key interactions. For 5-methoxy derivatives, hydrophobic interactions with serotonin receptors (e.g., 5-HT) are enhanced compared to 6-methoxy analogs. Validate predictions via competitive radioligand binding assays using H-ketanserin .

Q. What are the best practices for handling this compound in bioassay workflows to ensure reproducibility?

- Methodological Answer : Store the compound in amber vials at -20°C under argon to prevent oxidation. Prepare stock solutions in DMSO (≤10 mM) with sonication to ensure solubility. Include vehicle controls in assays to rule out solvent artifacts. For cell-based studies, maintain pH stability using HEPES-buffered media .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics?

- Methodological Answer : Use log-spaced concentrations (e.g., 0.1–100 µM) and fit data to a four-parameter logistic model. Account for metabolic stability by pre-incubating the compound with liver microsomes (e.g., human S9 fraction) and adjust dosing intervals in vivo. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .

Q. What statistical methods are appropriate for analyzing contradictory toxicity data across studies?

- Methodological Answer : Apply mixed-effects models to account for inter-study variability (e.g., species, administration route). Sensitivity analysis identifies outliers, while Bayesian meta-analysis quantifies uncertainty. Public toxicity databases like EPA DSSTox provide benchmark values for cross-comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.